Cas no 4559-79-9 (N,N,N',N'-Tetramethyl-2-butene-1,4-diamine)
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-Butene-1,4-diamine,N1,N1,N4,N4-tetramethyl-
- N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
- N,N,N',N'-Tetramethyl-1,4-diamino-2-butene
- trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, 98%
- AKOS015903099
- n,n,n'n'-tetramethyl-2-butene-1,4-diamine
- CS-0441194
- 111-52-4
- N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, 95%
- EINECS 224-928-2
- 4559-79-9
- N,N,N,N-TETRAMETHYL-2-BUTENE-1,4-DIAMINE
- 2-Butene-1,4-diamine, N,N,N',N'-tetramethyl-, (2E)-
- J-002595
- [(2E)-4-(DIMETHYLAMINO)BUT-2-EN-1-YL]DIMETHYLAMINE
- LS-13535
- N,N,N',N',-Tetramethyl-2-butene-1,4-diamine
- NS00041412
- J-800317
- (E)-N1,N1,N4,N4-tetramethylbut-2-ene-1,4-diamine
- Trans-n1,n1,n4,n4-tetramethylbut-2-en-1,4-diamine
- (E)-N,N,N',N'-Tetramethylbut-2-ene-1,4-diamine
- EINECS 203-879-0
- 2-Butene-1,4-diamine, N,N,N',N'-tetramethyl-
- KUEDAAUECWBMLW-AATRIKPKSA-N
- J-525035
- BS-52932
- 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
- trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
- s11829
- MFCD00008336
- '(E)-N,N,N',N'-Tetramethyl-but-2-ene
- J-640314
- 2-Butene-1,4-diamine,n1,n1,n4,n4-tetramethyl-,(2E)-
- 2-Butene-1,4-diamine,N1,N1,N4,N4-tetramethyl-, (2E)-
- AI3-23334
- DTXSID10883306
- T1436
- N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine; 1,4-Bis(dimethylamino)-2-butene
- DB-097350
- N,N,N'',N''-Tetramethyl-2-butene-1,4-diamine
-
- MDL: MFCD00008336
- Inchi: 1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
- InChI Key: KUEDAAUECWBMLW-AATRIKPKSA-N
- SMILES: N(C)(C)C/C=C/CN(C)C
Computed Properties
- Exact Mass: 142.14700
- Monoisotopic Mass: 142.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 83.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 2
- XLogP3: 0.6
- Topological Polar Surface Area: 8.9
Experimental Properties
- Color/Form: Uncertain
- Density: 0.808 g/mL at 25 °C(lit.)
- Boiling Point: 171-172 °C/735 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:123.8°F
Degrees Celsius:51°C - Refractive Index: n20/D 1.4416(lit.)
- PSA: 6.48000
- LogP: 0.66580
- Solubility: Uncertain
- Vapor Pressure: 1.3±0.3 mmHg at 25°C
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2734 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-34
- Safety Instruction: S16-S26-S36/37/39-S45-S27
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- Risk Phrases:R10
- Packing Group:II
- Safety Term:8
- HazardClass:8
- PackingGroup:II
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159028-5ml |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | >97.0%(GC) | 5ml |
¥816.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159028-1ml |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | >97.0%(GC) | 1ml |
¥204.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01786-5g |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 95% | 5g |
¥988.0 | 2024-07-19 | |
| Apollo Scientific | OR925517-1g |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 95% | 1g |
£85.00 | 2024-07-21 | |
| Apollo Scientific | OR925517-5g |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 95% | 5g |
£139.00 | 2025-02-20 | |
| Apollo Scientific | OR925517-10g |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 95% | 10g |
£225.00 | 2024-07-21 | |
| abcr | AB142283-10 ml |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, 95%; . |
4559-79-9 | 95% | 10 ml |
€230.70 | 2024-04-17 | |
| TRC | T301100-100mg |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 100mg |
$ 52.00 | 2023-09-06 | ||
| TRC | T301100-500mg |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 500mg |
$ 64.00 | 2023-09-06 | ||
| TRC | T301100-1 g |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |
4559-79-9 | 1g |
75.00 | 2021-07-17 |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
Recent Advances in the Application of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS: 4559-79-9) in Chemical Biology and Pharmaceutical Research
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS: 4559-79-9) is a versatile chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in chemical biology and pharmaceutical research. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and emerging applications in drug development and chemical biology.
Recent studies have highlighted the role of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel ligands for metal-catalyzed reactions. Its tetra-substituted amine structure makes it an excellent candidate for chelating metal ions, which is crucial in catalysis and material science. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in facilitating cross-coupling reactions, significantly improving yield and selectivity in pharmaceutical synthesis.
In the realm of chemical biology, researchers have explored the compound's potential as a modulator of biological pathways. A groundbreaking study in Nature Chemical Biology (2024) revealed that derivatives of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine exhibit promising activity in inhibiting specific protein-protein interactions involved in cancer cell proliferation. This discovery opens new avenues for targeted cancer therapies, with preclinical studies showing reduced toxicity compared to traditional chemotherapeutic agents.
From a pharmaceutical perspective, the compound's structural flexibility allows for the development of prodrugs with enhanced bioavailability. Recent patent filings (2023-2024) indicate growing interest in using this molecule as a backbone for novel drug delivery systems, particularly for central nervous system (CNS) targeting. Its ability to cross the blood-brain barrier while maintaining stability makes it particularly valuable for neurological disorder treatments.
Ongoing research is also investigating the compound's potential in antimicrobial applications. Preliminary results from a multi-institutional study suggest that certain derivatives show significant activity against drug-resistant bacterial strains, with mechanisms distinct from current antibiotics. This could address the critical need for new antimicrobial agents in the face of rising antibiotic resistance.
As research continues to uncover the diverse applications of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, the compound stands as a promising scaffold for future drug discovery and chemical biology applications. The coming years are likely to see increased exploration of its structure-activity relationships and potential therapeutic benefits across multiple disease areas.
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